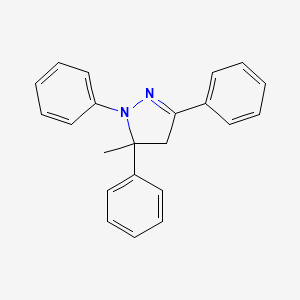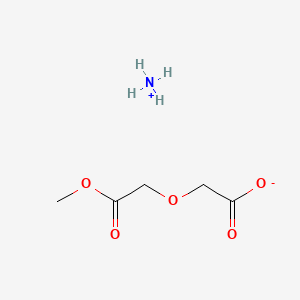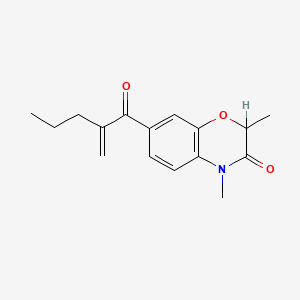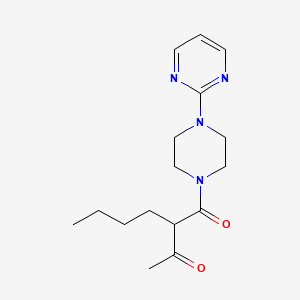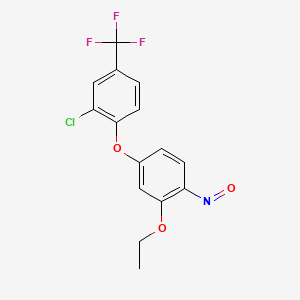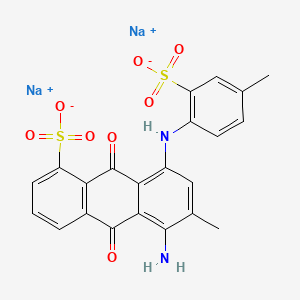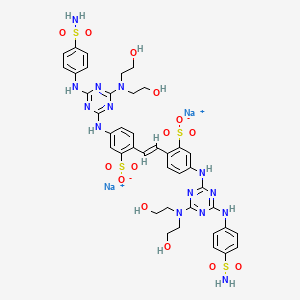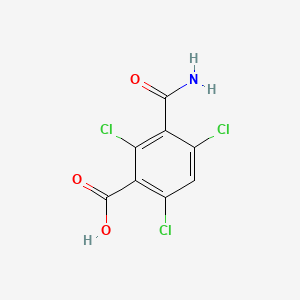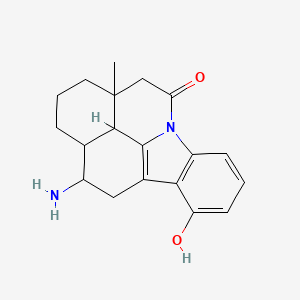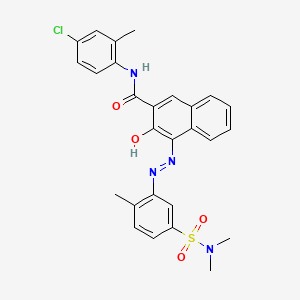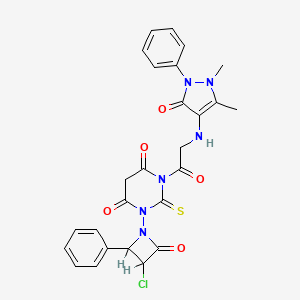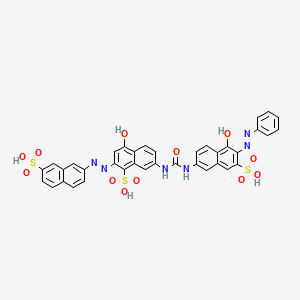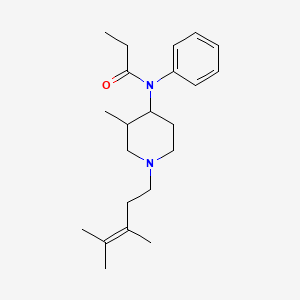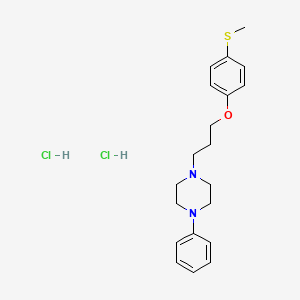
Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, particularly due to their biological activity and ability to interact with various molecular targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride, the synthetic route may involve the following steps:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate alkylating agents.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a phenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the (methylthio)phenoxy group: This can be done through nucleophilic substitution reactions where the piperazine derivative reacts with a (methylthio)phenoxypropyl halide.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
Piperazine derivatives undergo various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of piperazine derivatives can yield N-oxides, while nucleophilic substitution can introduce various functional groups.
科学研究应用
Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets, such as receptors or enzymes. For example, piperazine compounds can act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of parasites . The exact mechanism for Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride would depend on its specific structure and target.
相似化合物的比较
Similar Compounds
Piperazine: A simpler derivative with a wide range of applications in medicine and industry.
Cyclizine: An anti-vertigo agent containing a piperazine moiety.
Sildenafil: A drug used to treat erectile dysfunction, containing a piperazine ring.
Uniqueness
Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride is unique due to its specific substituents, which confer distinct biological activity and chemical properties. Its combination of a phenyl group and a (methylthio)phenoxypropyl group makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
84344-42-3 |
|---|---|
分子式 |
C20H28Cl2N2OS |
分子量 |
415.4 g/mol |
IUPAC 名称 |
1-[3-(4-methylsulfanylphenoxy)propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C20H26N2OS.2ClH/c1-24-20-10-8-19(9-11-20)23-17-5-12-21-13-15-22(16-14-21)18-6-3-2-4-7-18;;/h2-4,6-11H,5,12-17H2,1H3;2*1H |
InChI 键 |
HTXNCKSKMJGUTA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


